molecular formula C13H10Cl2O2S2 B2957941 (4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane CAS No. 59662-66-7

(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane

Cat. No.: B2957941
CAS No.: 59662-66-7
M. Wt: 333.24
InChI Key: IRBXEBMMQCXXDG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda: 6 -sulfane is a chemical compound with the molecular formula C13H10Cl2O2S2 and a molecular weight of 333.24 -sulfane. This compound is a sulfone analog of 4-chlorophenyl methyl sulfide and is used as an intermediate in the preparation of sulfur-containing xenobiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the reaction of 4-chlorophenyl methyl sulfide with appropriate oxidizing agents under controlled conditions. The reaction conditions typically involve the use of strong oxidants such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using industrial-grade oxidants and reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Further oxidation can lead to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can convert the sulfone group to sulfide.

  • Substitution: : Substitution reactions can occur at the chloro positions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) in acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : Chloro-substituted derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of other sulfur-containing compounds.

  • Biology: : Studied for its potential biological activities and interactions with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties and use in drug development.

  • Industry: : Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways would depend on the context of its application, such as its role in biological systems or its use in chemical synthesis.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as 4-chlorophenyl methyl sulfide and 4-(methylsulfonyl)aniline . The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.

List of Similar Compounds

  • 4-Chlorophenyl methyl sulfide

  • 4-(Methylsulfonyl)aniline

  • Chloromethyl(4-chlorophenyl)dioxo-lambda: 6 -sulfane

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S2/c14-10-1-5-12(6-2-10)18-9-19(16,17)13-7-3-11(15)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBXEBMMQCXXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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